7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
Overview
Description
7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
the microwave-mediated synthesis mentioned above can be scaled up for industrial applications due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can occur at the triazolopyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the triazolopyrimidine ring can yield dihydro derivatives .
Scientific Research Applications
Chemistry
In chemistry, 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology
In biological research, this compound has shown potential as an inhibitor of various enzymes and receptors. It has been studied for its activity against kinases and other protein targets, making it a candidate for drug development .
Medicine
In medicinal chemistry, the compound has been investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities. Its ability to interact with multiple biological targets makes it a promising lead compound for drug discovery .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of materials with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Bromophenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
- 7-(4-Methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine
- 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Uniqueness
The uniqueness of 7-(4-Methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both methoxyphenyl and phenyl groups enhances its ability to interact with various biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-24-14-9-7-13(8-10-14)17-15(19)16(12-5-3-2-4-6-12)22-18-20-11-21-23(17)18/h2-11,15-17H,19H2,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWCDKFQTULHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(NC3=NC=NN23)C4=CC=CC=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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